molecular formula C11H8BrNS B185074 5-Bromo-2-(phenylthio)pyridine CAS No. 19520-27-5

5-Bromo-2-(phenylthio)pyridine

Cat. No. B185074
CAS RN: 19520-27-5
M. Wt: 266.16 g/mol
InChI Key: YTXIOQKCKQRXRZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(phenylthio)pyridine (BPTP) is a heterocyclic compound that belongs to the family of pyridine derivatives. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

  • Spectroscopic and Optical Studies : 5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally similar to 5-Bromo-2-(phenylthio)pyridine, has been characterized spectroscopically using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). Density Functional Theory (DFT) has been applied to explore its geometric structure and vibrational frequencies, indicating its potential for material science applications (Vural & Kara, 2017).

  • Antimicrobial Activities : Studies have demonstrated the antimicrobial potential of similar compounds. For example, the effect of a molecule on pBR322 plasmid DNA and its antimicrobial activities have been tested, suggesting potential uses in antimicrobial and genetic studies (Goudgaon et al., 1993).

  • Synthesis of Novel Pyridine Derivatives : Palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize novel pyridine derivatives starting from compounds like 5-bromo-2-methylpyridin-3-amine. Such studies are significant in the field of organic synthesis and pharmaceutical research (Ahmad et al., 2017).

  • Application in Antitumor Activity : Research on the synthesis of pyridinesulfonamide derivatives, including the study of their stereostructures and antitumor activities, highlights the application of such compounds in medicinal chemistry (Zhou et al., 2015).

  • Synthesis of Heterocycles : The synthesis of complex heterocycles, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine, through methods like Fischer indole cyclization, demonstrates the significance of such compounds in developing novel organic compounds (Alekseyev et al., 2015).

  • Electrochemical Studies : Novel Schiff bases, including compounds like 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, have been synthesized and characterized, with studies including electrochemical analysis and surface characterization, indicating potential in corrosion inhibition research (El-Lateef et al., 2015).

  • Catalysis Research : ZnO nanoparticles have been used to catalyze the synthesis of polyfunctionalized pyridines, highlighting the role of 5-Bromo-2-(phenylthio)pyridine and related compounds in catalysis and material science (Safaei‐Ghomi & Ghasemzadeh, 2012).

properties

IUPAC Name

5-bromo-2-phenylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNS/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXIOQKCKQRXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(phenylthio)pyridine

Synthesis routes and methods I

Procedure details

To an N,N-dimethylformamide (20 mL) solution of thiophenol (1.02 g, 9.28 mmol) was added sodium hydride (446 mg, 9.28 mmol, 50% in oil), which was stirred for 15 minutes at room temperature. 2,5-Dibromopyridine (2.00 g, 8.44 mmol) was then added to this reaction mixture and stirred for 35 minutes at room temperature, and then for a further 45 minutes at 55° C. Water was added to the reaction solution at room temperature, which was then extracted with ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate:=4:1) to obtain the title compound (2.24 g, quant.).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2,5-dibromopyridine (12.0 g) and thiophenol (5.46 mL) in DME (50 mL) was added sodium tert-butoxide (5.35 g) at room temperature and the mixture was stirred at 100° C. for 15 h. The reaction mixture was poured into brine, extracted with EtOAc, washed with brine, dried over sodium sulfate, evaporated in vacuo. The residue was purified by silica gel column chromatography (n-hexane-EtOAc 30:1) to give 5-bromo-2-(phenylsulfanyl)pyridine (13.69 g) as an oil.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.46 mL
Type
reactant
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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